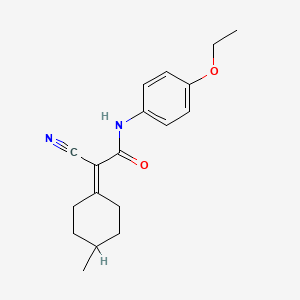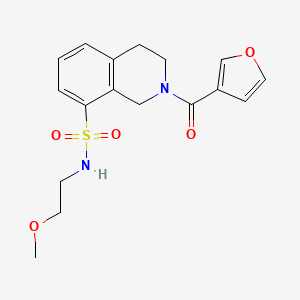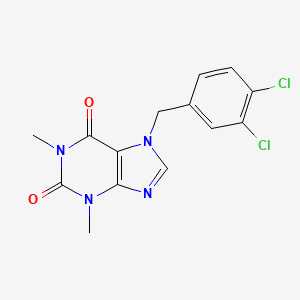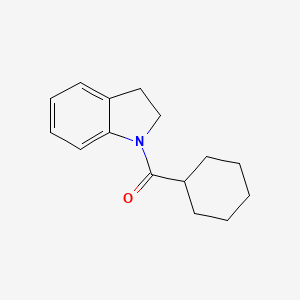![molecular formula C18H15N5O3 B5542007 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine typically involves the use of 2-aminophenol as a precursor. The benzoxazole ring is formed through a cyclization reaction with aldehydes or ketones under various conditions, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in water or organic solvents for a specified period to achieve high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in disease processes, leading to therapeutic effects. For example, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatases and other enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
4,4’-Bis(2-benzoxazolyl)stilbene: A benzoxazole derivative used in material science for its fluorescent properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine is unique due to its specific structural features, which confer distinct biological and photophysical properties. Its combination of benzoxazole and triazine moieties makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-24-17-21-16(22-18(23-17)25-2)19-12-9-7-11(8-10-12)15-20-13-5-3-4-6-14(13)26-15/h3-10H,1-2H3,(H,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFJDZGMPTWWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)
![2-N-(4-methoxyphenyl)-6-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)
![3-METHYL-4-NITRO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5541968.png)
![2-(2-nitrophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B5541973.png)

![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide](/img/structure/B5541984.png)
![(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B5541996.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)



